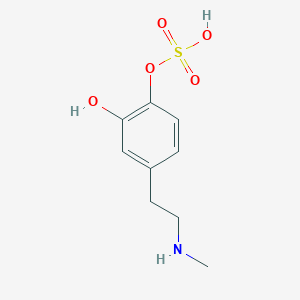
Epinine 4-O-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epinephrine 4-O-sulfate, also known as epinephrine sulfate, is a chemical compound that is synthesized from epinephrine. It is commonly used in scientific research for its unique properties and effects on the human body. In
Mécanisme D'action
Epinephrine 4-O-sulfate acts as an agonist for the adrenergic receptors in the body. It binds to these receptors and activates the sympathetic nervous system. This activation leads to an increase in heart rate, blood pressure, and metabolism. It also causes the release of glucose from the liver, which provides energy for the body.
Effets Biochimiques Et Physiologiques
Epinephrine 4-O-sulfate has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and metabolism. It also causes the release of glucose from the liver, which provides energy for the body. It can cause bronchodilation, which makes it easier to breathe. It also has vasoconstrictive effects, which can help to reduce bleeding.
Avantages Et Limitations Des Expériences En Laboratoire
Epinephrine 4-O-sulfate has a number of advantages for lab experiments. It is a well-characterized compound that is readily available. It has a known mechanism of action and a predictable set of physiological effects. It is also relatively stable and can be stored for long periods of time.
However, there are also some limitations to the use of Epinine 4-O-sulfate 4-O-sulfate in lab experiments. It can be difficult to control the dose and timing of administration, which can affect the results of experiments. It can also have non-specific effects on other physiological systems, which can make it difficult to interpret results.
Orientations Futures
There are a number of future directions for research on Epinine 4-O-sulfate 4-O-sulfate. One area of interest is the development of new derivatives of Epinine 4-O-sulfate that have improved pharmacological properties. Another area of interest is the use of Epinine 4-O-sulfate 4-O-sulfate in the treatment of cardiovascular disease and other medical conditions. Finally, there is also interest in studying the effects of Epinine 4-O-sulfate 4-O-sulfate on other physiological systems, such as the immune system and the nervous system.
Conclusion
Epinephrine 4-O-sulfate is a unique and important compound that is widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound has the potential to lead to new discoveries and treatments for a variety of medical conditions.
Méthodes De Synthèse
Epinephrine 4-O-sulfate can be synthesized through a chemical reaction between Epinine 4-O-sulfate and sulfuric acid. The reaction yields Epinine 4-O-sulfate sulfate and water. The reaction is typically carried out at low temperatures and in the presence of a catalyst. The resulting compound is purified through a series of filtration and purification steps.
Applications De Recherche Scientifique
Epinephrine 4-O-sulfate is widely used in scientific research for its unique properties and effects on the human body. It is commonly used as a tool to study the physiological effects of Epinine 4-O-sulfate and its derivatives. It has been used in studies to investigate the role of Epinine 4-O-sulfate in the regulation of blood pressure, heart rate, and metabolism.
Propriétés
Numéro CAS |
101910-86-5 |
|---|---|
Nom du produit |
Epinine 4-O-sulfate |
Formule moléculaire |
C9H13NO5S |
Poids moléculaire |
247.27 g/mol |
Nom IUPAC |
[2-hydroxy-4-[2-(methylamino)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-4-7-2-3-9(8(11)6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H,12,13,14) |
Clé InChI |
MFXXSSJHUUFWLX-UHFFFAOYSA-N |
SMILES |
CNCCC1=CC(=C(C=C1)OS(=O)(=O)O)O |
SMILES canonique |
CNCCC1=CC(=C(C=C1)OS(=O)(=O)O)O |
Autres numéros CAS |
101910-86-5 |
Synonymes |
epinine 4-O-sulfate N-methyldopamine 4-O-sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



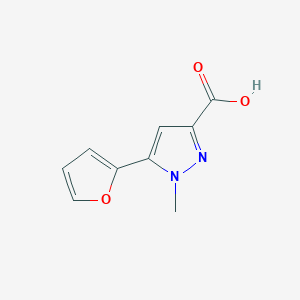
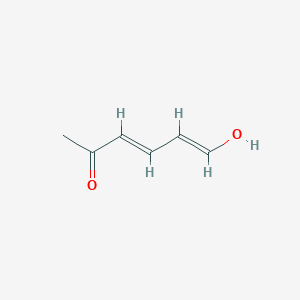
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
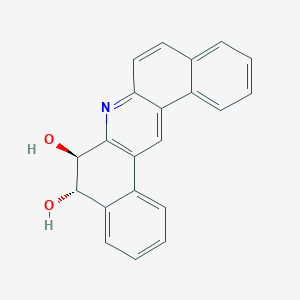
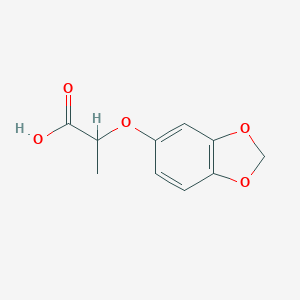
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
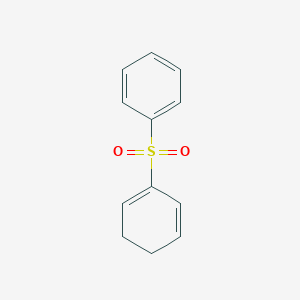
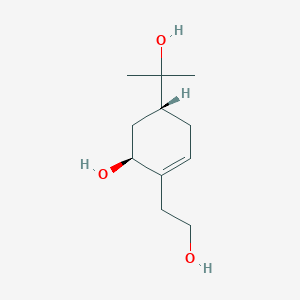
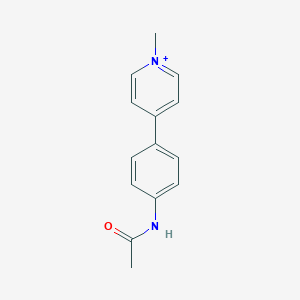
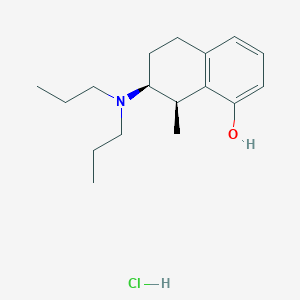

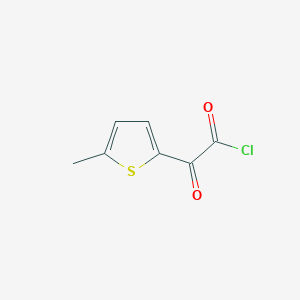
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
